Phlomisone
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Overview
Description
Phlomisone is a natural product found in Phlomoides umbrosa and Phlomis umbrosa with data available.
Scientific Research Applications
Novel Compounds and Structure Elucidation
Phlomisone is a novel 28-noroleanane-derived spirocyclic triterpenoid isolated from the roots of Phlomis umbrosa. Its unique structure was elucidated using advanced spectroscopic methods like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS), contributing to the field of organic chemistry and natural product research (Liu et al., 2008).
Cytotoxic Activities
In addition to phlomisone, several related compounds were isolated from Phlomis umbrosa, demonstrating positive cytotoxic activities against carcinoma cell lines like Hela and L929. These findings suggest potential applications in cancer research and drug development, particularly highlighting the importance of oxygenated functions at specific positions in these compounds (Liu et al., 2008).
Metallomics and Bio-metal Science
While not directly related to phlomisone, the broader field of metallomics, integrating research related to biometals, is pertinent. This field emphasizes the crucial role of metal ions and metalloenzymes in biological processes, which can be a context for studying compounds like phlomisone and their interactions with metal ions in biological systems (Haraguchi, 2004).
properties
Product Name |
Phlomisone |
---|---|
Molecular Formula |
C29H46O6 |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
(1S,2S,4aS,4bR,6aR,8S,9R,10aR,10bR)-1,8,9-trihydroxy-7,7-bis(hydroxymethyl)-2',2',4a,4b,10a-pentamethylspiro[3,4,5,6,6a,8,9,10,10b,11-decahydro-1H-chrysene-2,4'-cyclopentane]-1'-one |
InChI |
InChI=1S/C29H46O6/c1-24(2)14-28(13-21(24)33)11-10-26(4)17(22(28)34)6-7-19-25(3)12-18(32)23(35)29(15-30,16-31)20(25)8-9-27(19,26)5/h6,18-20,22-23,30-32,34-35H,7-16H2,1-5H3/t18-,19-,20-,22-,23-,25-,26-,27-,28-/m1/s1 |
InChI Key |
XDQIJWKEEFHDSL-MYXPEONNSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@@H]4O)CC(=O)C(C5)(C)C)C)(C[C@H]([C@H](C3(CO)CO)O)O)C |
Canonical SMILES |
CC1(CC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C2O)C)CC1=O)C |
synonyms |
phlomisone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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